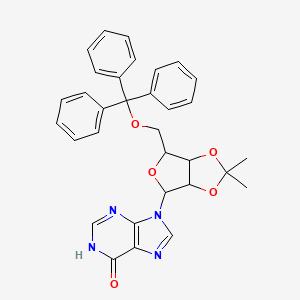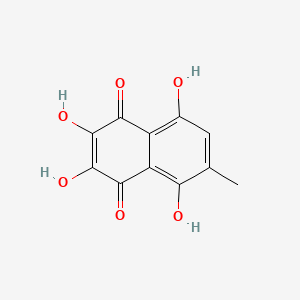
2,3,5,8-Tetrahydroxy-6-methylnaphthalene-1,4-dione
Descripción general
Descripción
2,3,5,8-Tetrahydroxy-6-methylnaphthalene-1,4-dione is a naphthoquinone bacterial metabolite that has been found in Streptomyces species. It is known for its role as an inhibitor of catechol O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines . The compound has a molecular formula of C11H8O6 and a molecular weight of 236.18 g/mol .
Aplicaciones Científicas De Investigación
2,3,5,8-Tetrahydroxy-6-methylnaphthalene-1,4-dione has several scientific research applications, including:
Antimicrobial Activity: It exhibits activity against a broad range of bacteria, including antibiotic-resistant strains.
Antiprotozoal Activity: The compound has shown effectiveness against Leishmania parasites, which cause leishmaniasis.
Cardiovascular Research: This compound decreases blood pressure in spontaneously hypertensive rats, making it a valuable tool for studying hypertension.
Mecanismo De Acción
Safety and Hazards
Métodos De Preparación
2,3,5,8-Tetrahydroxy-6-methylnaphthalene-1,4-dione is typically isolated from bacterial cultures of Streptomyces species. The synthetic routes for its preparation involve the fermentation of these bacteria under controlled conditions. The compound can be extracted and purified using various chromatographic techniques
Análisis De Reacciones Químicas
2,3,5,8-Tetrahydroxy-6-methylnaphthalene-1,4-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert methylspinazarin into its hydroquinone form.
Substitution: The hydroxyl groups in methylspinazarin can participate in substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Comparación Con Compuestos Similares
2,3,5,8-Tetrahydroxy-6-methylnaphthalene-1,4-dione is unique due to its specific inhibition of COMT. Similar compounds include:
Dihydromethylspinazarin: Another COMT inhibitor produced by Streptomyces.
Naphthoquinones: A class of compounds with similar structures but varying biological activities.
This compound stands out due to its selective inhibition of COMT over other enzymes like tyrosine hydroxylase and dopamine-β-hydroxylase .
Propiedades
IUPAC Name |
2,3,5,8-tetrahydroxy-6-methylnaphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O6/c1-3-2-4(12)5-6(7(3)13)9(15)11(17)10(16)8(5)14/h2,12-13,16-17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLPYHMWBMMBOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1O)C(=O)C(=C(C2=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41768-12-1 | |
| Record name | Methylspinazarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041768121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Methylspinazarin and what is its known biological activity?
A1: Methylspinazarin is a natural product produced by the bacteria Streptomyces []. It acts as a catechol-O-methyl transferase (COMT) inhibitor [, ]. COMT is an enzyme involved in the breakdown of catecholamine neurotransmitters like dopamine, epinephrine, and norepinephrine.
A2: While the provided abstracts do not detail the structural characterization of Methylspinazarin, they do mention a related compound, dihydromethylspinazarin, also produced by Streptomyces and acting as a COMT inhibitor [, ]. The "dihydro" prefix suggests a structural difference likely involving the reduction of a double bond in Methylspinazarin. Further investigation into the chemical literature would be needed to obtain the specific structural details of Methylspinazarin.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] dihydroxyphosphoryl hydrogen phosphate](/img/structure/B1496457.png)
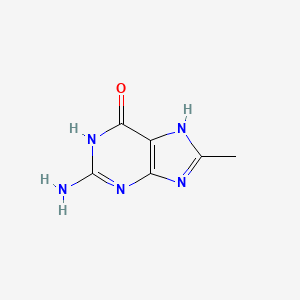
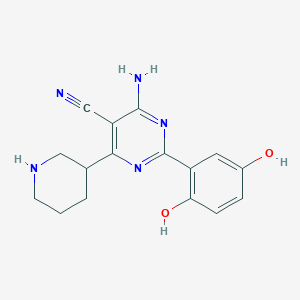


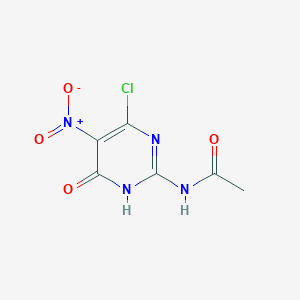

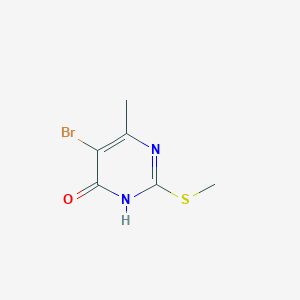
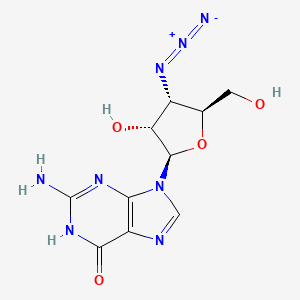


![6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B1496475.png)
